molecular formula C28H28O4 B3034375 (3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 163226-45-7

(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B3034375
CAS No.: 163226-45-7
M. Wt: 428.5 g/mol
InChI Key: HZWCKFPVWSCREB-NXCFDTQHSA-N
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Description

This compound is a chemical substance with the molecular formula C8H12O3 . It is also known as (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 173.21 g/mol . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound is characterized by a density of 1.2±0.1 g/cm3, a boiling point of 288.0±40.0 °C at 760 mmHg, and a flash point of 128.0±27.3 °C .

Scientific Research Applications

Synthesis and Derivatives Development

The compound (3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol serves as a crucial building block in the synthesis of complex chemical structures. For example, Yin et al. (2007) explored its use in the 18-step preparation of carbocyclic sinefungin, a compound adaptable for various analogs with diverse heterocyclic bases and amino acid side chains (Yin, Zhao, & Schneller, 2007). Similarly, Fernandez et al. (2010) synthesized enantiopure methyl (3aR,4S,5S,6R,6aS)-4-benzyloxycarbonylamino-6-hydroxy-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylate, demonstrating the compound's versatility in forming novel polyhydroxylated amino acids for peptide incorporation (Fernandez et al., 2010).

Process Research and Pharmaceutical Applications

In pharmaceutical research, this compound is instrumental in creating intermediates for synthesizing carbocyclic nucleosides. Bannister et al. (1997) reported the synthesis of a key enantiomer intermediate used in adenosine agonists, highlighting the compound's significance in developing therapeutic agents (Bannister et al., 1997).

Organic Synthesis and Chemical Transformations

This compound is also extensively used in organic synthesis and chemical transformations. Katritzky et al. (2005) described the synthesis of a variety of derivatives, showcasing its utility in creating diverse chemical structures under mild reaction conditions (Katritzky, Wang, Wang, Hall, & Suzuki, 2005). In addition, Desenko et al. (1998) utilized it in cyclocondensation reactions to form complex heterocyclic compounds (Desenko, Komykhov, Orlov, & Meier, 1998).

Crystal Structure Analysis

The study of the crystal structure and stereochemistry of derivatives of this compound, as shown by Adembri et al. (1988), provides insights into its conformational dynamics and potential applications in material science and molecular engineering (Adembri, Scotton, & Sega, 1988).

Properties

IUPAC Name

(3aR,6S,6aS)-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,24-26,29H,19H2,1-2H3/t24-,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWCKFPVWSCREB-NXCFDTQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](C=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 2
(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 3
Reactant of Route 3
(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 4
(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 5
(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 6
(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

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